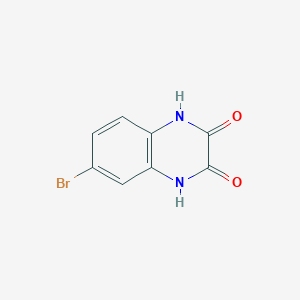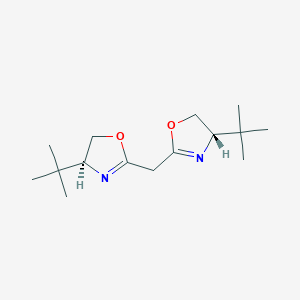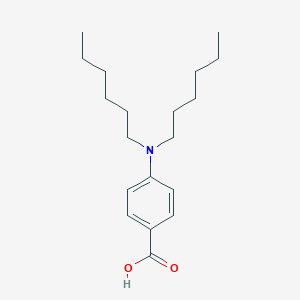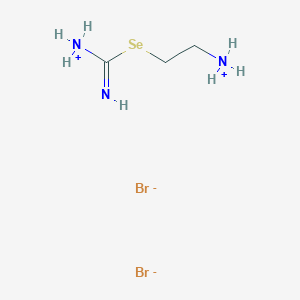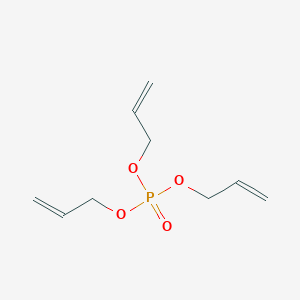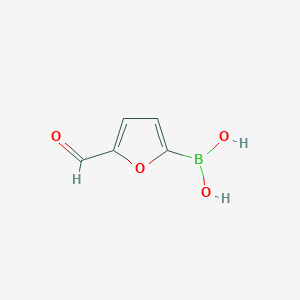
2-Formylfuran-5-boronsäure
Übersicht
Beschreibung
2-Formylfuran-5-boronic acid is an organoboron compound with the molecular formula C5H5BO4. It is a beige to brown powder that is sensitive to air and moisture. This compound is primarily used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds .
Wissenschaftliche Forschungsanwendungen
2-Formylfuran-5-boronic acid has a wide range of applications in scientific research:
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Zukünftige Richtungen
2-Formylfuran-5-boronic acid is a boronic acid intermediate that is widely used in the pharmaceutical field . It is used in the synthesis of biologically active molecules, including heteroarylation for the synthesis of HIF-1 inhibitors, disalicylic acid-furanyl derivatives to inhibit ephrin binding, HIV-1 integrase inhibitors, and epidermal growth factor receptor inhibitors .
Wirkmechanismus
Target of Action
2-Formylfuran-5-boronic acid, also known as (5-formylfuran-2-yl)boronic acid, is a boronic acid derivative. Boronic acids are known to be versatile compounds with a wide range of applications in the field of organic chemistry
Mode of Action
The compound is known to participate in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by coupling a boronic acid with a halide or pseudo-halide .
Biochemical Pathways
In the context of Suzuki-Miyaura cross-coupling reactions, the compound can interact with various organic groups. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The compound is involved in the synthesis of biologically active molecules including heteroarylation for the synthesis of HIF-1 inhibitors, disalicylic acid-furanyl derivatives to inhibit ephrin binding, HIV-1 integrase inhibitors, and epidermal growth factor receptor inhibitors .
Biochemische Analyse
Biochemical Properties
2-Formylfuran-5-boronic acid is involved in Suzuki coupling reactions, which are widely used in carbon-carbon bond-forming reactions . It has been used in the synthesis of stable dye-sensitized solar cells and biologically active molecules, including heteroarylation for the synthesis of HIF-1 inhibitors, disalicylic acid-furanyl derivatives to inhibit ephrin binding, HIV-1 integrase inhibitors, and epidermal growth factor receptor inhibitors .
Cellular Effects
Given its role in the synthesis of biologically active molecules, it is likely to have significant effects on various types of cells and cellular processes .
Molecular Mechanism
The molecular mechanism of 2-Formylfuran-5-boronic acid primarily involves its role in Suzuki-Miyaura coupling reactions . In these reactions, it acts as a nucleophilic organic group that is transferred from boron to palladium .
Temporal Effects in Laboratory Settings
It is known to be a relatively stable compound .
Metabolic Pathways
Given its role in Suzuki-Miyaura coupling reactions, it is likely to interact with various enzymes and cofactors .
Transport and Distribution
It is known to be insoluble in water , which may influence its distribution and localization.
Subcellular Localization
Given its chemical properties, it is likely to be localized in areas of the cell where Suzuki-Miyaura coupling reactions occur .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Formylfuran-5-boronic acid can be synthesized from 2-furaldehyde diethyl acetal. The synthesis involves the following steps:
Preparation of 2-furaldehyde diethyl acetal: This intermediate is prepared by reacting 2-furaldehyde with diethyl acetal.
Formation of 2-formylfuran-5-boronic acid: The intermediate is then reacted with triisopropyl borate in the presence of a base such as sodium powder in tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods: Industrial production methods for 2-formylfuran-5-boronic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Formylfuran-5-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of 2-formylfuran-5-boronic acid with halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The formyl group in 2-formylfuran-5-boronic acid can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Vergleich Mit ähnlichen Verbindungen
- 5-Formyl-2-thienylboronic acid
- 2-Aminopyridine-5-boronic acid pinacol ester
- 2-Furanylboronic acid
- 2-Thienylboronic acid
- 5-Formylthiophene-3-boronic acid
Comparison: 2-Formylfuran-5-boronic acid is unique due to its furan ring structure, which imparts distinct electronic properties compared to other boronic acids. This uniqueness makes it particularly useful in the synthesis of π-extended systems and biologically active molecules. Its formyl group also provides additional reactivity, allowing for further functionalization .
Eigenschaften
IUPAC Name |
(5-formylfuran-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO4/c7-3-4-1-2-5(10-4)6(8)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWYQISLQJRRNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370245 | |
| Record name | 2-Formylfuran-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27329-70-0 | |
| Record name | 2-Formylfuran-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Formylfuran-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key features of 2-Formylfuran-5-boronic acid that make it useful in organic synthesis?
A1: 2-Formylfuran-5-boronic acid stands out due to its bifunctional nature []. This means it possesses two reactive groups: a boronic acid group and an aldehyde group. This unique characteristic enables its participation in diverse chemical reactions, making it a versatile building block in organic synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
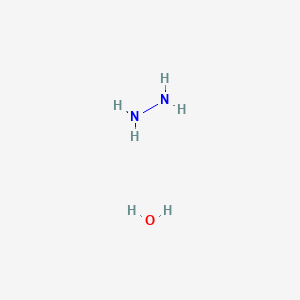
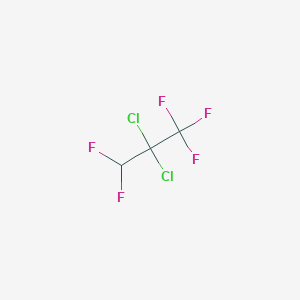

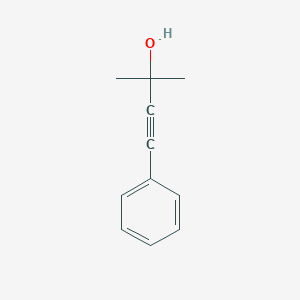


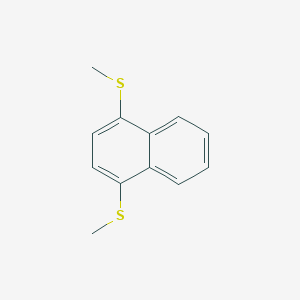
![2,4-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B159073.png)
